
CID 71422463
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “CID 71422463” is a chemical entity registered in the PubChem database. This compound is of significant interest due to its unique chemical properties and potential applications in various scientific fields. Understanding its synthesis, reactions, and applications can provide valuable insights into its utility and potential for further research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of CID 71422463 involves a series of chemical reactions that require specific reagents and conditions. The detailed synthetic route includes the use of various solvents, catalysts, and temperature controls to achieve the desired product. For instance, one method might involve the use of dichloromethane and methanol as solvents, with hydroxypropyl methylcellulose and pluronic F-127 as additives . The reaction conditions are carefully controlled to ensure the formation of the compound with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing the reaction conditions to maximize yield and minimize costs. The use of supercritical fluid crystallization equipment, for example, can enhance the efficiency of the production process . The industrial production also focuses on ensuring the safety and environmental sustainability of the process.
Análisis De Reacciones Químicas
Types of Reactions: CID 71422463 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to understanding the reactivity and stability of the compound.
Common Reagents and Conditions: The common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different products compared to reduction or substitution reactions. Understanding these products is essential for predicting the behavior of the compound in various environments .
Aplicaciones Científicas De Investigación
CID 71422463 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be studied for its potential effects on biological systems. In medicine, the compound could be investigated for its therapeutic potential. Additionally, in industry, this compound might be used in the production of materials with specific properties .
Mecanismo De Acción
The mechanism of action of CID 71422463 involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds: CID 71422463 can be compared with other similar compounds to highlight its uniqueness. Similar compounds might include those with similar chemical structures or functional groups. For example, compounds with similar reactivity or biological activity can provide insights into the unique properties of this compound .
Highlighting Uniqueness: The uniqueness of this compound lies in its specific chemical structure and the resulting properties. By comparing it with similar compounds, researchers can identify the distinct features that make this compound valuable for specific applications. This comparison can also guide further research and development efforts to explore new uses for the compound .
Propiedades
Número CAS |
921192-93-0 |
|---|---|
Fórmula molecular |
CHBO2S |
Peso molecular |
87.90 g/mol |
InChI |
InChI=1S/CHBO2S/c2-1-5(3)4/h1H |
Clave InChI |
QDCDIWXWJGPMJI-UHFFFAOYSA-N |
SMILES canónico |
[B]C=S(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


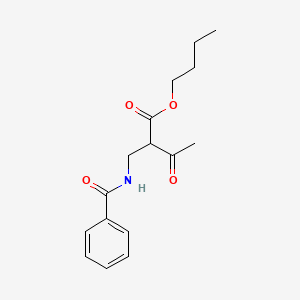
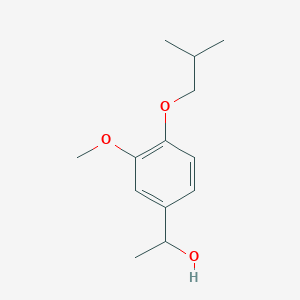
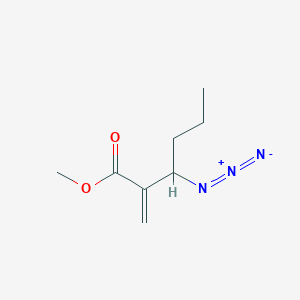
![3-[6-(Azetidine-1-carbonyl)-4-hydroxy-1,2-dimethyl-1H-benzimidazol-5-yl]-1-(2-methylphenyl)propan-1-one](/img/structure/B12618906.png)
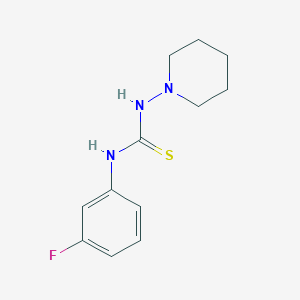
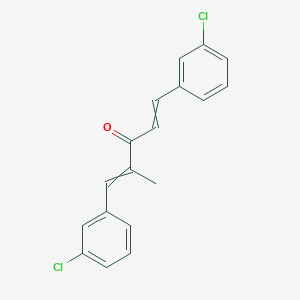
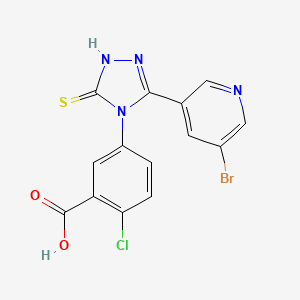
![N-[(2S)-1,3-Dihydroxyundecan-2-yl]benzamide](/img/structure/B12618928.png)
![2-[3,5-Bis(9,9'-spirobi[fluorene]-2-yl)phenyl]-9,9'-spirobi[fluorene]](/img/structure/B12618934.png)
![1-[4-(Benzyloxy)phenyl]-2-[(2-phenylethyl)amino]ethan-1-one](/img/structure/B12618939.png)
![1-[(1S,2R)-2-ethenoxy-1,2-diphenylethyl]pyrrolidin-2-one](/img/structure/B12618940.png)

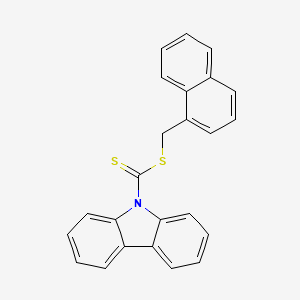
![N-(1-{(Propan-2-yl)[(pyridin-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B12618960.png)
